molecular formula C7H5BrN2 B13866860 3-Bromo-5-ethynylpyridin-2-amine

3-Bromo-5-ethynylpyridin-2-amine

Cat. No.: B13866860
M. Wt: 197.03 g/mol
InChI Key: SWZDLLGQDVURIF-UHFFFAOYSA-N
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Description

3-Bromo-5-ethynylpyridin-2-amine is a chemical compound with the molecular formula C7H5BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-ethynylpyridin-2-amine typically involves the bromination of 5-ethynylpyridin-2-amine. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-ethynylpyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Coupling Reactions: Reagents include palladium catalysts, copper iodide, and bases like triethylamine. The reactions are often performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

3-Bromo-5-ethynylpyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-ethynylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. Additionally, the bromine atom can form halogen bonds with electron-rich sites, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-ethynylpyridin-2-amine is unique due to the presence of both the bromine and ethynyl groups. This combination allows for diverse chemical modifications and applications. The ethynyl group provides a site for further functionalization through coupling reactions, while the bromine atom enables substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C7H5BrN2

Molecular Weight

197.03 g/mol

IUPAC Name

3-bromo-5-ethynylpyridin-2-amine

InChI

InChI=1S/C7H5BrN2/c1-2-5-3-6(8)7(9)10-4-5/h1,3-4H,(H2,9,10)

InChI Key

SWZDLLGQDVURIF-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=C(N=C1)N)Br

Origin of Product

United States

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